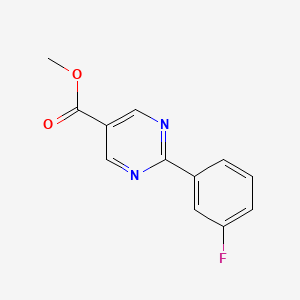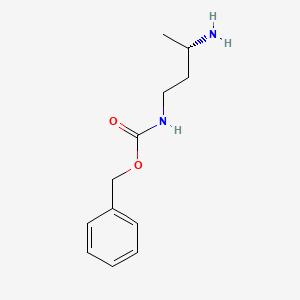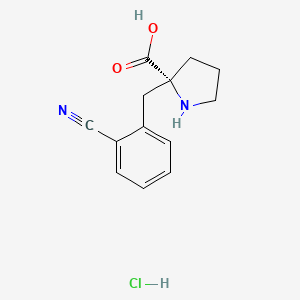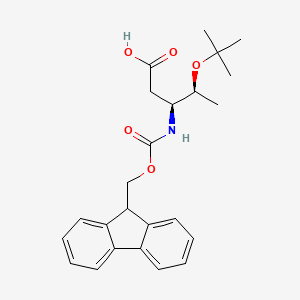
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride (2MPN) is a chemical compound with a wide range of applications. It is a crystalline solid with a melting point of 200-203°C, and is commonly used in the synthesis of pharmaceuticals and other drugs, as well as in laboratory experiments and research. 2MPN is a versatile compound, with both biochemical and physiological effects that make it a useful tool for scientists and researchers.
Mecanismo De Acción
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% acts as an inhibitor of certain biochemical processes, such as the synthesis of proteins and other macromolecules. It works by binding to certain enzymes and preventing them from catalyzing the reaction. This inhibition of biochemical processes can be used to study the effects of various compounds on biochemical processes.
Biochemical and Physiological Effects
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the synthesis of proteins and other macromolecules, as well as on the metabolism of certain drugs. It has also been shown to have an inhibitory effect on the synthesis of certain hormones and neurotransmitters. Additionally, 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% has been shown to have an inhibitory effect on the growth of certain bacteria and fungi, as well as on the formation of certain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% is a versatile compound with a wide range of applications in laboratory experiments and research. It is relatively easy to synthesize and can be used to study the effects of various compounds on biochemical and physiological processes. However, it is important to note that 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% can be toxic in high doses and should be handled with caution.
Direcciones Futuras
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% has a wide range of potential future applications. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of more efficient laboratory experiments and research. Additionally, it could be used to study the effects of various compounds on biochemical and physiological processes, as well as to study the effects of certain drugs on the body. Finally, it could be used to study the effects of various compounds on the growth of certain bacteria and fungi, as well as on the formation of certain tumors.
Métodos De Síntesis
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% can be synthesized using a variety of methods, including the reaction of piperazine with naphthalene-2-sulfonyl chloride in the presence of anhydrous aluminum chloride. This method is often used for the synthesis of 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% in laboratories and research centers. The reaction takes place in aqueous solution, and the product can be isolated by filtration or crystallization.
Aplicaciones Científicas De Investigación
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other drugs. It is also used in laboratory experiments to study the effects of various compounds on biochemical and physiological processes. 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% can be used to study the effects of drugs on the body, as well as to study the effects of various compounds on biochemical processes.
Propiedades
IUPAC Name |
1-[(2-methylnaphthalen-1-yl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-13-6-7-14-4-2-3-5-15(14)16(13)12-18-10-8-17-9-11-18;;/h2-7,17H,8-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOSVHNDTUDQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-1-naphthyl)methyl]piperazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)











![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)